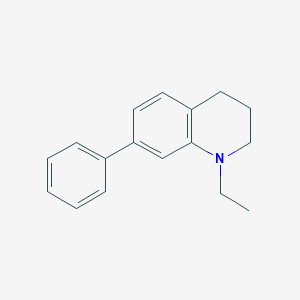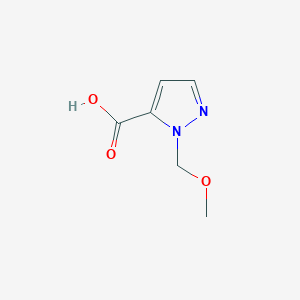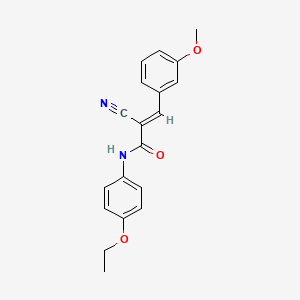![molecular formula C12H20N2O2 B2729404 Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate CAS No. 2059967-22-3](/img/structure/B2729404.png)
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O2 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a but-3-en-1-yl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with but-3-en-1-ylamine under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino group. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new functionalized derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-ethynylazetidine-1-carboxylate
- Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate is unique due to the presence of the but-3-en-1-yl imino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the azetidine ring, leading to variations in reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl 3-but-3-enyliminoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-13-10-8-14(9-10)11(15)16-12(2,3)4/h5H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNNDSANFBZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=NCCC=C)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)
![3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea](/img/structure/B2729323.png)




![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2729329.png)
![5-ethyl-2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2729330.png)
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729333.png)

![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)


